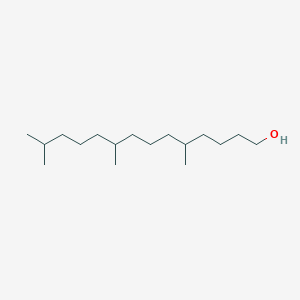

5,9,13-Trimethyltetradecan-1-OL

説明

5,9,13-Trimethyltetradecan-1-OL is a branched-chain primary alcohol with the molecular formula C₁₇H₃₆O and a molecular weight of 256.43 g/mol. It is synthesized via hydrogenation of an allylic alcohol precursor using a palladium-on-carbon (Pd/C) catalyst, yielding an 84% purified product as a viscous oil . This compound serves as a critical component in the female sex pheromone of the rice moth (Corcyra cephalonica), playing a role in mating behavior disruption for pest control .

特性

CAS番号 |

93175-65-6 |

|---|---|

分子式 |

C17H36O |

分子量 |

256.5 g/mol |

IUPAC名 |

5,9,13-trimethyltetradecan-1-ol |

InChI |

InChI=1S/C17H36O/c1-15(2)9-7-11-17(4)13-8-12-16(3)10-5-6-14-18/h15-18H,5-14H2,1-4H3 |

InChIキー |

SALQUYOOVPLBJS-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCCC(C)CCCC(C)CCCCO |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 5,9,13-Trimethyltetradecan-1-OL and analogous compounds:

Physicochemical and Functional Differences

Chain Length and Branching

- 5,9,13-Trimethyltetradecan-1-OL : The extended C17 backbone with three methyl branches enhances hydrophobic interactions, contributing to its high viscosity and low volatility. These properties make it suitable for slow-release pheromone applications .

- 2,6,10-Trimethyl-5,9-undecadien-1-ol: The shorter C14 chain and unsaturation (5,9-diene) reduce molecular weight (210.36 vs.

Functional Group Reactivity

- 3,7-Dimethyl-2,6-octadien-1-ol: The conjugated diene system in this allylic alcohol increases reactivity, enabling participation in Diels-Alder or electrophilic addition reactions. However, its irritant properties (as noted in safety guidelines) restrict its use in cosmetics .

- 3,6,9,12-Tetraoxatridecan-1-ol : The four ether groups enhance polarity and water solubility compared to purely aliphatic alcohols like 5,9,13-Trimethyltetradecan-1-OL, making it suitable as a solvent or surfactant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。